Home > Products > Screening Compounds P124402 > 3-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
3-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE -

3-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Catalog Number: EVT-5197076
CAS Number:
Molecular Formula: C15H11N3O3S
Molecular Weight: 313.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-amino-N-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound belonging to the thieno[2,3-b]pyridine class of heterocyclic compounds. [] This compound and its derivatives have emerged as subjects of significant interest in various scientific research fields, especially for their potential biological activities. [, , , , , , ]

Synthesis Analysis

The synthesis of 3-amino-N-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carboxamide can be achieved through various synthetic routes. One common approach involves a multi-step process, starting from a suitably substituted thiophene derivative. [, , , ] The process generally involves the formation of the thieno[2,3-b]pyridine core followed by the introduction of the 3-amino and 2-carboxamide substituents. [, ]

For example, a reported synthesis of a similar compound, 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, involves the condensation of a 2-cyanothioacetamide derivative with 2-chloro-N-(3-chlorophenyl)acetamide in the presence of a base. [] This results in the formation of the thieno[2,3-b]pyridine ring system with the desired substituents. []

Other synthetic strategies reported for thieno[2,3-b]pyridine derivatives utilize reagents like β–aryl-α-thiocarbamoylacrylonitrile and chloroacetamide in the presence of sodium ethoxide. [] Additionally, reactions with triethyl orthoformate and/or carbon disulfide have been used to create pyridothienopyrimidinone derivatives and pyridothienotriazinone analogs, respectively. []

Molecular Structure Analysis

3-amino-N-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carboxamide consists of a central thieno[2,3-b]pyridine core with a 3-amino group, a 2-carboxamide substituent, and a 1,3-benzodioxol-5-yl group attached to the nitrogen of the carboxamide. [, , ] The benzodioxol ring is fused to the benzene ring, forming a bicyclic structure. [, ]

Structural analysis of similar compounds using techniques like X-ray crystallography reveals the planar nature of the thieno[2,3-b]pyridine system. [, ] Additionally, dihedral angles between the thieno[2,3-b]pyridine ring and the substituents, including the benzodioxol ring, can vary depending on the specific molecule. [, ] These variations influence the overall three-dimensional conformation and contribute to the compound's potential biological activity. [, ]

Chemical Reactions Analysis
  • Cyclization reactions: The molecule can undergo cyclization reactions, especially involving the carboxamide group and the amino group at the 3-position, to form fused heterocyclic rings. [] For instance, reactions with triethyl orthoformate can lead to pyridothienopyrimidinones, and reactions with carbon disulfide can result in pyridothienotriazinones. []
  • Enzyme Inhibition: Some thieno[2,3-b]pyridine derivatives exhibit inhibitory activity against specific enzymes, such as phosphoinositide-specific phospholipase C-γ (PLC-γ). [, , ] This enzyme plays a crucial role in cell signaling pathways related to cell growth, proliferation, and migration, making it a potential target for anticancer therapies. [, ]
  • Receptor Modulation: Certain thieno[2,3-b]pyridine derivatives act as allosteric modulators of muscarinic acetylcholine receptors (mAChRs). [, , , ] These compounds potentiate the response of the M4 mAChR subtype to acetylcholine, suggesting potential applications in treating neurological disorders like schizophrenia. []
  • Interaction with Cellular Processes: Thieno[2,3-b]pyridine derivatives have been shown to influence cellular processes like glycosphingolipid (GSL) expression and metabolism, apoptosis, and cell cycle progression. [, , ] These effects contribute to their anticancer properties and potential in targeting cancer stem cells. [, ]

Analytical techniques like NMR, IR, and mass spectrometry can be used to characterize the compound and determine its structure. [, , ] Additional studies are needed to determine other physical and chemical properties, such as melting point, boiling point, partition coefficient, and stability under various conditions.

Applications
  • Anticancer Activity: Thieno[2,3-b]pyridine derivatives have shown promising anticancer activity against various cancer cell lines, including breast, prostate, and oral cancer cells. [, , , , , ] They exhibit cytotoxicity, induce apoptosis, and inhibit cell proliferation. [, , , , , ] These effects are mediated through mechanisms involving PLC-γ inhibition, alteration of GSL expression and metabolism, and cell cycle arrest. [, , , , ] Furthermore, these compounds demonstrate potential in targeting cancer stem cells, a subpopulation of cells resistant to conventional therapies and responsible for tumor recurrence. []
  • Antimicrobial Activity: Several thieno[2,3-b]pyridine derivatives exhibit antibacterial and antifungal activity against various pathogenic microorganisms. [, , ] This activity makes them promising candidates for developing novel antimicrobial agents.
  • Muscarinic Acetylcholine Receptor (mAChR) Modulation: Certain thieno[2,3-b]pyridine derivatives act as allosteric potentiators of the M4 mAChR subtype, enhancing its response to acetylcholine. [, , , ] This selective modulation of M4 mAChR has potential therapeutic implications in treating neurological and psychiatric disorders, including schizophrenia. []
  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation: Thieno[2,3-b]pyridine derivatives have been identified as potential CFTR modulators, particularly as potentiators that enhance the function of the defective CFTR protein in cystic fibrosis patients. [, ]
Future Directions
  • Structure-Activity Relationship (SAR) Studies: Further SAR studies are crucial to optimize the structure of this compound and its derivatives for enhanced potency and selectivity towards specific biological targets. [, ] These studies can guide the development of more effective therapeutic agents.
  • In Vivo Studies: Extensive in vivo studies are required to evaluate the efficacy, safety, and pharmacokinetic properties of this compound and its derivatives in animal models of various diseases. [] These studies are essential for transitioning from promising in vitro results to potential clinical applications.

3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1)

Compound Description: This compound is a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor. [] It has shown anti-proliferative activity against a host of breast cancer cell lines with IC50 values in the low nanomolar range. [] This compound affects cell cycle progression, arresting cells in the G2/M phases, and impacts morphology and cell migration of the MDA-MB-231 breast cancer cell line. [] It has demonstrated efficacy against triple-negative breast cancer cells, which are particularly challenging to treat clinically. []

3-Amino-5-oxo-N-naphthyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Compound Description: This newly developed thienopyridine anticancer compound demonstrates dose- and time-dependent cytotoxicity, primarily mediated by apoptosis in breast cancer cells. [] It significantly reduces the breast cancer stem cell (CSC) subpopulation. [] It impacts the glycophenotype of CSCs, increasing the expression of GM3 per breast CSC and decreasing the percentage of prostate GM3+ CSC subpopulation. [] It also reduces the percentage of CD15s+ CSCs in both breast and prostate cancer cell lines. [] This compound holds potential for treating triple-negative breast cancers, which are characterized by an elevated percentage of breast CSCs and are associated with increased metastasis and mortality risk. []

3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Compound Description: The crystal structure of this compound has been elucidated. [] The molecules in the crystal are stabilized by various interactions, including weak N—H⋯N and N—H⋯O hydrogen bonds, π–π stacking interactions between adjacent fluorophenyl rings, and intramolecular N—H⋯S and N—H⋯O hydrogen bonds. []

3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide Derivatives

Compound Description: These derivatives, including 3-amino-N-phenyl-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (6), 3-amino-4,6-distyryl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide (8), and 3-amino-N-(4-methoxyphenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (10), have been synthesized and evaluated for their insecticidal activity against cowpea aphid Aphis craccivora Koch. [] Some of these compounds exhibited excellent insecticidal activity. []

3-Amino-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbohydrazides (3a,b)

Compound Description: These compounds were used as starting materials for the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazole-2-thiol and pyrazolothienopyridines, which were tested for anti-Alzheimer and anti-COX-2 activities. []

3-Amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (DD1E5)

Compound Description: This compound exhibits potent inhibitory activity against dimethylarginine dimethylaminohydrolase 1 (DDAH1), both in vitro and in cell culture. [] It acts as a competitive inhibitor with a dissociation constant (Ki) of 2.05 ± 0.15 μM and displays time and concentration-dependent inhibition of DDAH1, suggesting tight binding. [] DD1E5 inhibits cell proliferation, reduces NO production, and elevates ADMA levels in cancer cells. [] It also effectively reverses the upregulated expression of VEGF, c-Myc, HIF-1α, and iNOS induced by DDAH1 overexpression in prostate cancer (PCa) cells. [] Furthermore, DD1E5 exhibits antiangiogenic properties by inhibiting the secretion of angiogenic factors (bFGF and IL-8). [] In vivo studies have demonstrated its ability to inhibit xenograft tumor growth derived from PCa cells overexpressing DDAH1 by reducing tumor endothelial content. []

3-Amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (VU10010)

Compound Description: Identified as a potent and selective allosteric potentiator of M4 muscarinic acetylcholine receptors (mAChRs), VU10010 exhibits no agonist activity but effectively potentiates M4 responses to acetylcholine. [] Despite its selectivity for M4 and lack of activity at other mAChR subtypes or a panel of GPCRs, its unfavorable physiochemical properties hindered its use in in vivo studies. []

3-Amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide (LY2119620)

Compound Description: LY2119620 functions as a selective positive allosteric modulator (PAM) of both M2 and M4 mAChRs. [, ] Despite its potency and PAM activity, it is unsuitable as a therapeutic due to its M2 receptor cross-reactivity, which could lead to cardiovascular side effects. [] LY2119620 exhibits probe dependence in both binding and functional assays, and its cooperativity with orthosteric agonists varies depending on the specific orthosteric-allosteric pairing. [] Radiolabeling of LY2119620 has enabled the direct study of the allosteric sites on M2 and M4 mAChRs. []

Relevance: LY2119620 highlights the potential of the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold, also present in the target compound "3-amino-N-1,3-benzodioxol-5-ylthieno[2,3-b]pyridine-2-carboxamide", for developing allosteric modulators of mAChRs. LY2119620's development as a radioligand has significantly advanced research into the allosteric binding sites of M2 and M4 mAChRs and provides a valuable tool for studying the mechanisms of orthosteric activation and allosteric modulation of these receptors. [, ]

3-Amino-5-chloro-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide (LY2033298)

Compound Description: This compound is known to bind to the allosteric site of human M4 mAChRs. []

3-Amino-N-(4-methoxybenzyl)-4,6-dimethylthieno[2,3-b]pyridine carboxamide (VU0152100)

Compound Description: VU0152100, alongside its analog VU0152099 (3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine carboxamide), represents a centrally penetrant positive allosteric modulator of M4 mAChRs. [] It is a potent and selective PAM, devoid of agonist activity at M4 but capable of enhancing M4's responses to acetylcholine. [] VU0152100 exhibits no activity at other mAChR subtypes or a panel of other GPCRs. [] Its improved physiochemical properties compared with its predecessor, VU10010, allow for in vivo dosing and behavioral evaluation in rats. [] Notably, VU0152100 has shown efficacy in reversing amphetamine-induced hyperlocomotion in rats, a model sensitive to antipsychotic agents and nonselective mAChR agonists. [] This finding suggests a potential role for M4 positive allosteric modulation in mimicking the antipsychotic-like effects of broader-spectrum mAChR agonists. []

Properties

Product Name

3-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

IUPAC Name

3-amino-N-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C15H11N3O3S/c16-12-9-2-1-5-17-15(9)22-13(12)14(19)18-8-3-4-10-11(6-8)21-7-20-10/h1-6H,7,16H2,(H,18,19)

InChI Key

KXDCCZXRXZICTH-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)N=CC=C4)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)N=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.